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Compound of Interest

Compound Name: Tyr-pro-otbu

Cat. No.: B6307093 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and mass

spectrometric data for the dipeptide L-Tyrosyl-L-proline tert-butyl ester (Tyr-Pro-OtBu). This

document details expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

data, outlines comprehensive experimental protocols for their acquisition, and presents visual

workflows to facilitate understanding.

Spectroscopic and Mass Spectrometric Data
The following tables summarize the expected quantitative data for Tyr-Pro-OtBu based on the

analysis of its constituent amino acids and general principles of peptide spectroscopy.

Table 1: Expected ¹H NMR Data for Tyr-Pro-OtBu
Solvent: CDCl₃, Frequency: 400 MHz
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.05 d 2H
Tyrosine (aromatic,

ortho to OH)

~6.75 d 2H
Tyrosine (aromatic,

meta to OH)

~4.60 dd 1H Tyrosine (α-CH)

~4.40 t 1H Proline (α-CH)

~3.50 m 2H Proline (δ-CH₂)

~3.00 dd 1H Tyrosine (β-CH₂)

~2.85 dd 1H Tyrosine (β-CH₂)

~2.20 m 1H Proline (β-CH₂)

~1.95 m 3H
Proline (γ-CH₂ and β'-

CH₂)

1.45 s 9H tert-Butyl (CH₃)

Table 2: Expected ¹³C NMR Data for Tyr-Pro-OtBu
Solvent: CDCl₃, Frequency: 100 MHz
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Chemical Shift (δ) ppm Assignment

~172.5 Proline (C=O)

~171.0 Tyrosine (C=O)

~155.0 Tyrosine (aromatic, C-OH)

~130.5 Tyrosine (aromatic, ortho to OH)

~128.0 Tyrosine (aromatic, C-CH₂)

~115.5 Tyrosine (aromatic, meta to OH)

~81.0 tert-Butyl (quaternary C)

~60.0 Proline (α-CH)

~55.0 Tyrosine (α-CH)

~47.0 Proline (δ-CH₂)

~37.0 Tyrosine (β-CH₂)

~30.0 Proline (β-CH₂)

~28.0 tert-Butyl (CH₃)

~25.0 Proline (γ-CH₂)

Table 3: Mass Spectrometry Data for Tyr-Pro-OtBu
Parameter Value

Molecular Formula C₁₈H₂₆N₂O₄

Molecular Weight 334.41 g/mol

Expected [M+H]⁺ 335.1965

Expected [M+Na]⁺ 357.1784

Experimental Protocols
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Detailed methodologies for the acquisition of NMR and Mass Spec data for Tyr-Pro-OtBu are

provided below. These protocols are based on standard laboratory practices for peptide

analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of Tyr-Pro-
OtBu.

Materials and Equipment:

Tyr-Pro-OtBu sample

Deuterated chloroform (CDCl₃)

NMR tubes (5 mm)

400 MHz NMR spectrometer

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of Tyr-Pro-OtBu in 0.6 mL of CDCl₃ in

a clean, dry vial.

Transfer: Transfer the solution to a 5 mm NMR tube.

Spectrometer Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.
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Typical parameters:

Pulse program: zg30

Number of scans: 16

Acquisition time: ~4 seconds

Relaxation delay: 2 seconds

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Typical parameters:

Pulse program: zgpg30

Number of scans: 1024

Acquisition time: ~1 second

Relaxation delay: 2 seconds

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the resulting spectra.

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm,

δC = 77.16 ppm).

Integrate the peaks in the ¹H spectrum.

Perform peak picking for both ¹H and ¹³C spectra.

Electrospray Ionization Mass Spectrometry (ESI-MS)
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Objective: To determine the molecular weight of Tyr-Pro-OtBu and confirm its elemental

composition.

Materials and Equipment:

Tyr-Pro-OtBu sample

Methanol (HPLC grade)

Water (HPLC grade)

Formic acid

Mass spectrometer with an ESI source

Procedure:

Sample Preparation: Prepare a 1 mg/mL stock solution of Tyr-Pro-OtBu in methanol. Dilute

this stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of water and

methanol containing 0.1% formic acid.

Mass Spectrometer Setup:

Calibrate the mass spectrometer using a standard calibration solution.

Set the ESI source to positive ion mode.

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas

flow, and temperature) for maximum signal intensity of a similar compound or through

direct infusion of the sample.

Data Acquisition:

Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

Acquire the mass spectrum over a mass-to-charge (m/z) range of 100-500.

Data Analysis:
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Identify the peaks corresponding to the protonated molecule [M+H]⁺ and any other

adducts (e.g., [M+Na]⁺).

Compare the observed m/z values with the theoretically calculated values for the expected

elemental formula.

Visualized Workflows
The following diagrams, generated using the DOT language, illustrate the experimental

workflows for NMR and Mass Spectrometry analysis of Tyr-Pro-OtBu.
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Caption: Workflow for NMR spectroscopic analysis of Tyr-Pro-OtBu.
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Caption: Workflow for ESI-Mass Spectrometry analysis of Tyr-Pro-OtBu.

To cite this document: BenchChem. [Spectroscopic and Mass Spectrometric
Characterization of Tyr-Pro-OtBu: A Technical Guide]. BenchChem, [2025]. [Online PDF].
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Available at: [https://www.benchchem.com/product/b6307093#spectroscopic-data-for-tyr-pro-
otbu-nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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